![molecular formula C14H20FNO5S2 B2909334 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448123-71-4](/img/structure/B2909334.png)
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, also known as EFMP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has been found to have a number of interesting properties, including the ability to modulate certain biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been found to block the activity of these channels, leading to changes in neuronal excitability and synaptic transmission. In addition, 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine are complex and varied, depending on the specific ion channels and enzymes that are affected. In general, 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been found to modulate the activity of ion channels involved in pain perception, inflammation, and neuronal excitability. In addition, 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been shown to have antioxidant effects, protecting cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate specific ion channels and enzymes. However, one limitation of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols. In addition, the mechanism of action of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is complex and not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, including the development of more potent and selective analogs, as well as the exploration of its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine and its effects on specific ion channels and enzymes. Finally, the use of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine in combination with other drugs or therapies may hold promise for the treatment of complex diseases and conditions.
Synthesis Methods
The synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves several steps, starting with the reaction of 4-ethoxy-3-fluoroaniline and piperidine in the presence of a catalyst to form the intermediate compound 1-(4-ethoxy-3-fluorophenyl)piperidine. This intermediate is then treated with methanesulfonyl chloride to form the final product, 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine. The synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been optimized by several research groups, resulting in high yields and purity of the final product.
Scientific Research Applications
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been studied for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been found to modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. In addition, 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S2/c1-3-21-14-5-4-12(10-13(14)15)23(19,20)16-8-6-11(7-9-16)22(2,17)18/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHHAPKWPJKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine |
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